molecular formula C9H7Cl5N2O B4886800 2,2,2-Trichloro-1-(2,4-dichloroanilino)ethylformamide CAS No. 20856-64-8

2,2,2-Trichloro-1-(2,4-dichloroanilino)ethylformamide

Cat. No.: B4886800
CAS No.: 20856-64-8
M. Wt: 336.4 g/mol
InChI Key: JSGQCYOVXAAVIY-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(2,4-dichloroanilino)ethylformamide is a chemical compound with the molecular formula C9H7Cl5N2O and a molecular weight of 336.434 . It is known for its unique structure, which includes multiple chlorine atoms and an anilino group. This compound is often used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(2,4-dichloroanilino)ethylformamide typically involves the reaction of 2,4-dichloroaniline with trichloroacetaldehyde in the presence of a formamide derivative. The reaction conditions often require a controlled temperature and the use of a suitable solvent to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize impurities. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(2,4-dichloroanilino)ethylformamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield chlorinated quinones, while reduction could produce less chlorinated anilines .

Scientific Research Applications

2,2,2-Trichloro-1-(2,4-dichloroanilino)ethylformamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into aromatic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(2,4-dichloroanilino)ethylformamide involves its interaction with specific molecular targets. The compound’s chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-1-(2,4-dichloroanilino)ethylformamide is unique due to its specific arrangement of chlorine atoms and the presence of the 2,4-dichloroanilino group. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl5N2O/c10-5-1-2-7(6(11)3-5)16-8(15-4-17)9(12,13)14/h1-4,8,16H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGQCYOVXAAVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(C(Cl)(Cl)Cl)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20856-64-8
Record name 2,2,2-TRICHLORO-1-(2,4-DICHLOROANILINO)ETHYLFORMAMIDE
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